molecular formula C7H6Cl2N2O B15495491 Benzamide, 3-amino-2,5-dichloro- CAS No. 2280-93-5

Benzamide, 3-amino-2,5-dichloro-

Cat. No.: B15495491
CAS No.: 2280-93-5
M. Wt: 205.04 g/mol
InChI Key: JRYAPKWXBNUCKN-UHFFFAOYSA-N
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Description

It features a benzamide backbone substituted with amino (-NH₂) and chlorine (-Cl) groups at positions 3, 2, and 5, respectively.

Properties

CAS No.

2280-93-5

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

3-amino-2,5-dichlorobenzamide

InChI

InChI=1S/C7H6Cl2N2O/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H2,11,12)

InChI Key

JRYAPKWXBNUCKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2-Amino-3,5-Dichlorobenzamide

  • Structure: The positional isomer 2-amino-3,5-dichlorobenzamide (CAS 36765-01-2) differs in the placement of the amino group (position 2 vs. 3) .
  • Physical Properties :
    • Melting Point : 162.5°C .
    • Solubility : 1.700 g/L at room temperature .

Functional Group Variants: 3-Amino-2,5-Dichlorobenzoic Acid (Chloramben)

  • Structure : Replaces the amide (-CONH₂) with a carboxylic acid (-COOH) group .
  • Physical Properties :
    • Melting Point : 201–202°C (474.50–475.75 K) .
    • Water Solubility : 0.12 g/L (methyl ester derivative) .
  • Applications : Chloramben is a pre-emergent herbicide, whereas the amide form may serve as a metabolite or intermediate in synthesis .

N-Substituted Derivatives: 4-Amino-3,5-Dichloro-N-Cyclopropyl-Benzamide

  • Structure : Features a cyclopropyl group on the amide nitrogen (CAS 60676-83-7) .
  • Impact of Substitution : The bulky cyclopropyl group likely reduces solubility compared to the unsubstituted amide but may enhance lipid membrane permeability .

Ester vs. Amide: Methyl 3-Amino-2,5-Dichlorobenzoate

  • Structure : Methyl ester of Chloramben (CAS 7286-84-2) .
  • Physical Properties: Water Solubility: 0.12 g/L . Melting Point: Not explicitly reported, but esters generally have lower melting points than amides.
  • Functional Group Impact : Esters are more hydrolytically labile than amides, affecting environmental persistence .

Data Tables

Table 1: Structural and Physical Properties of 3-Amino-2,5-Dichlorobenzamide and Analogues

Compound Name Molecular Formula Substituents Melting Point (°C) Solubility (g/L) Key Applications
3-Amino-2,5-dichlorobenzamide C₇H₆Cl₂N₂O 3-NH₂, 2-Cl, 5-Cl Not reported Not reported Research intermediate
2-Amino-3,5-dichlorobenzamide C₇H₆Cl₂N₂O 2-NH₂, 3-Cl, 5-Cl 162.5 1.700 (rt) Not specified
3-Amino-2,5-dichlorobenzoic acid C₇H₅Cl₂NO₂ 3-NH₂, 2-Cl, 5-Cl, -COOH 201–202 0.12 (methyl ester) Herbicide
Methyl 3-amino-2,5-dichlorobenzoate C₈H₇Cl₂NO₂ 3-NH₂, 2-Cl, 5-Cl, -COOCH₃ Not reported 0.12 Herbicide derivative

Table 2: Substituent Effects on Key Properties

Substituent Modification Impact on Properties
Amino group position (2 vs. 3) Alters hydrogen bonding and electronic effects, influencing solubility and reactivity .
Amide (-CONH₂) vs. acid (-COOH) Carboxylic acids are more polar and acidic; amides exhibit greater hydrolytic stability .
N-Cyclopropyl substitution Increases lipophilicity, potentially enhancing membrane permeability .

Research Findings and Implications

  • Synthesis: Limited data exist for 3-amino-2,5-dichlorobenzamide, but related compounds like Rip-B () are synthesized via amine-acid coupling, suggesting analogous routes .
  • Environmental Impact : Chloramben is listed in toxic release inventories , but the amide’s environmental behavior remains unstudied.
  • Biological Activity : The amide group may reduce herbicidal activity compared to the carboxylic acid form due to decreased acidity and membrane interaction .

Q & A

Basic: What synthetic routes are recommended for preparing 3-amino-2,5-dichloro-benzamide in academic research?

Methodological Answer:
A common approach involves starting with 3-amino-2,5-dichlorobenzoic acid (CAS 133-90-4, Chloramben) . The synthesis typically proceeds via esterification (e.g., methyl or ethyl ester formation using thionyl chloride or DCC coupling) followed by amidation. For example:

Esterification : React 3-amino-2,5-dichlorobenzoic acid with ethanol or methanol in the presence of a catalyst like sulfuric acid to form the ester intermediate (e.g., ethyl 3-amino-2,5-dichlorobenzoate) .

Amidation : Treat the ester with ammonia or a primary amine under reflux conditions. Alternatively, use Schotten-Baumann conditions (benzoyl chloride and ammonia in a biphasic system) to introduce the amide group .
Validate purity via HPLC or TLC, and confirm the structure using NMR and mass spectrometry.

Basic: What analytical techniques are essential for characterizing 3-amino-2,5-dichloro-benzamide?

Methodological Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For example, the molecular ion [M+H]⁺ for C₇H₅Cl₂N₂O should appear at m/z 206.03 .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR: Expect aromatic protons in the δ 6.8–7.5 ppm range, with NH₂ signals around δ 5.5–6.0 ppm (exchangeable).
    • ¹³C NMR: Carbonyl (C=O) signals near δ 165–170 ppm .
  • Infrared Spectroscopy (IR) : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹) .

Advanced: How do substituent positions affect the crystal packing and hydrogen-bonding networks in dichlorobenzamide derivatives?

Methodological Answer:
Substituent positions significantly influence molecular conformation and intermolecular interactions. For example:

  • Crystallographic Analysis : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL to determine dihedral angles between aromatic rings. In N-(3,5-dichlorophenyl)benzamide derivatives, the trans conformation of the H–N–C=O group promotes N–H⋯O hydrogen bonding, forming infinite chains along the c-axis .
  • Substituent Effects : Compare with analogs like 2,6-dichlorobenzamide (CAS 2008-58-4). Ortho-chloro substituents increase steric hindrance, altering torsion angles and reducing packing efficiency .

Advanced: How can researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

Cross-Validation : Combine multiple techniques (e.g., 2D NMR, high-resolution MS) to confirm assignments. For example, use HSQC to correlate NH protons with adjacent carbons .

Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., hindered rotation of the amide group) .

Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

Advanced: What computational methods are suitable for predicting the reactivity and electronic properties of 3-amino-2,5-dichloro-benzamide?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the NH₂ and Cl groups may form hydrogen bonds or halogen interactions in binding pockets .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict solubility and aggregation behavior .

Advanced: How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent Screening : Test polar aprotic (e.g., DMF, DMSO) and protic (e.g., ethanol/water mixtures) solvents for slow evaporation.
  • Temperature Control : Use gradient cooling (e.g., 4°C to room temperature) to promote nucleation.
  • Additives : Introduce co-solvents like hexane or ethyl acetate to reduce solubility. For halogen-rich compounds, iodine vapor diffusion may enhance crystal quality .
  • Data Collection : Use synchrotron radiation for small or weakly diffracting crystals. Process data with SHELX suite (SHELXD for solution, SHELXL for refinement) .

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